molecular formula C12H16ClNO3 B13106077 1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone

1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone

Cat. No.: B13106077
M. Wt: 257.71 g/mol
InChI Key: ICZMQZUBHJLTBJ-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone is an organic compound with a complex structure, featuring functional groups such as an amino group, a chloropropoxy group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-methoxyphenol and 3-chloropropanol.

    Etherification: The phenol group of 2-amino-5-methoxyphenol is reacted with 3-chloropropanol in the presence of a base like potassium carbonate to form the chloropropoxy derivative.

    Acylation: The resulting intermediate is then subjected to acylation using ethanoyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chloropropoxy group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its functional groups.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the chloropropoxy and methoxy groups can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(2-Amino-4-methoxyphenyl)ethanone: Lacks the chloropropoxy group, which may affect its reactivity and applications.

    1-(2-Amino-4-(3-chloropropoxy)phenyl)ethanone: Lacks the methoxy group, potentially altering its chemical properties and biological activity.

Uniqueness: 1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone is unique due to the presence of both the chloropropoxy and methoxy groups, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

1-[2-amino-4-(3-chloropropoxy)-5-methoxyphenyl]ethanone

InChI

InChI=1S/C12H16ClNO3/c1-8(15)9-6-11(16-2)12(7-10(9)14)17-5-3-4-13/h6-7H,3-5,14H2,1-2H3

InChI Key

ICZMQZUBHJLTBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1N)OCCCCl)OC

Origin of Product

United States

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